N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with a unique structure This compound is characterized by its multiple aromatic rings, methoxy and methyl groups, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. The synthetic routes typically involve:
Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic structure. Common reagents used include cyclizing agents and catalysts under controlled temperature and pressure conditions.
Functionalization: The introduction of methoxy, methyl, and sulfanylacetamide groups is achieved through substitution reactions. Reagents such as methoxybenzene, methylbenzene, and acetamide derivatives are used in the presence of appropriate catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert ketone groups to alcohols. Reagents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide can be compared with similar compounds, such as:
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: This compound has a similar methoxyphenyl group but differs in its sulfonamide moiety.
This compound derivatives: Various derivatives with different substituents on the aromatic rings or modifications to the sulfanylacetamide group.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer advantages in certain applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-11-18(12-8-16)29-25(31)24-23(20-5-3-4-6-21(20)33-24)28-26(29)34-15-22(30)27-17-9-13-19(32-2)14-10-17/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFPFUWDCWPIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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